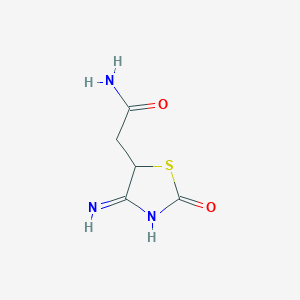
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide is a heterocyclic compound that contains a thiazolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals. The presence of both an imino and oxo group in the thiazolidine ring makes it a versatile molecule for chemical modifications and reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide can be achieved through several methods. One common method involves the reaction of thiosemicarbazide with α-haloacetic acid or its derivatives. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The general reaction scheme is as follows:
- Thiosemicarbazide reacts with α-haloacetic acid in an aqueous or alcoholic medium.
- The mixture is heated to promote cyclization, forming the thiazolidine ring.
- The product is then isolated and purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste. Solvent recovery and recycling are also important considerations in industrial synthesis to reduce environmental impact.
化学反应分析
Types of Reactions
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming thiazolidinols.
Substitution: The imino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinols.
Substitution: Various substituted thiazolidine derivatives, depending on the nucleophile used.
科学研究应用
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Biological Studies: Researchers investigate its effects on enzyme activity, protein interactions, and cellular pathways. It is used as a probe to study the mechanisms of various biological processes.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other heterocyclic compounds, which are important in the production of dyes, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, inhibiting their activity and affecting metabolic pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The presence of the imino and oxo groups allows it to form hydrogen bonds and other interactions with target proteins, modulating their function.
相似化合物的比较
Similar Compounds
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)propanoic acid: Similar structure with a propanoic acid group instead of an acetamide group.
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)ethanol: Contains an ethanol group, offering different chemical properties and reactivity.
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)benzoic acid: Features a benzoic acid group, which can enhance its biological activity.
Uniqueness
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The acetamide group provides additional sites for chemical modification, making it a versatile compound for various applications. Its ability to undergo multiple types of reactions and form diverse derivatives sets it apart from similar compounds.
属性
分子式 |
C5H7N3O2S |
|---|---|
分子量 |
173.20 g/mol |
IUPAC 名称 |
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C5H7N3O2S/c6-3(9)1-2-4(7)8-5(10)11-2/h2H,1H2,(H2,6,9)(H2,7,8,10) |
InChI 键 |
LUZDKUSVQYYXAL-UHFFFAOYSA-N |
规范 SMILES |
C(C1C(=N)NC(=O)S1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


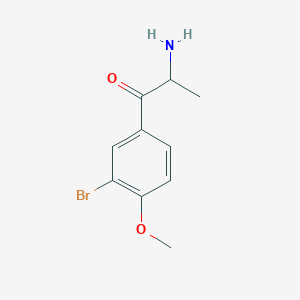
![3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656015.png)

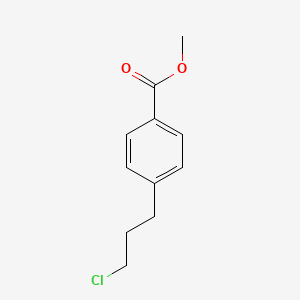
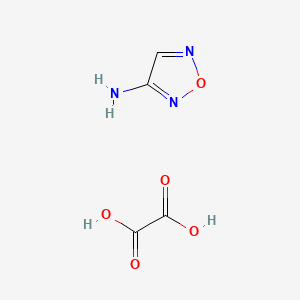


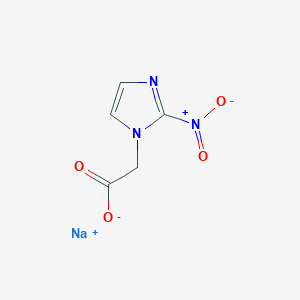
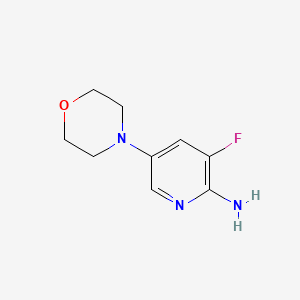
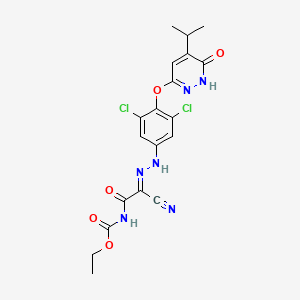
![1-[4-[2-[6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B13656086.png)
![[(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13656090.png)


